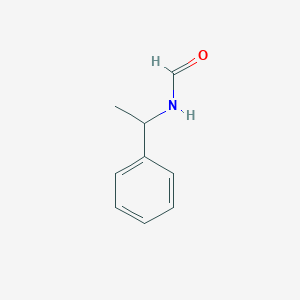

N-(1-Phenylethyl)formamide

Description

Contextualization within the Formamide (B127407) Class of Organic Compounds

Formamides are a class of organic compounds characterized by a -NHCHO functional group. rsc.org They are considered the simplest amides, derived from formic acid, and are notable for their role as key intermediates in the synthesis of a wide range of functional and biologically active molecules. rsc.org Formamides can also serve as solvents and organocatalysts. rsc.org

N-(1-Phenylethyl)formamide, with the molecular formula C9H11NO, fits squarely within this class. ontosight.ainih.gov Its structure consists of a formamide backbone where the nitrogen atom is substituted with a 1-phenylethyl group. ontosight.ai This substitution, featuring both an aromatic phenyl ring and a chiral center at the ethyl group's first carbon, imparts specific chemical and physical properties to the molecule, distinguishing it from simpler formamides. cymitquimica.com The presence of the amide group allows for hydrogen bonding, which influences its physical state and solubility. cymitquimica.com It is typically a white crystalline solid or a colorless to pale yellow liquid, sparingly soluble in water but soluble in organic solvents. ontosight.aicymitquimica.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | White crystalline solid or colorless to pale yellow liquid |

| Melting Point | ~70-80°C |

| IUPAC Name | This compound |

Note: Data sourced from multiple references. ontosight.aicymitquimica.comnih.govchemeo.com

Significance in Modern Synthetic Organic Chemistry

The significance of this compound in modern synthetic organic chemistry is multifaceted, primarily stemming from its chiral nature and its utility as a synthetic intermediate.

It serves as a crucial building block in asymmetric synthesis. The chiral 1-phenylethyl group can act as a chiral auxiliary, a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.netresearchgate.net The N-phenylethyl fragment can adopt a specific low-energy conformation that effectively directs the approach of reagents, leading to high diastereoselectivity in reactions such as asymmetric reductive aminations. researchgate.net This control is vital in the synthesis of enantiomerically pure compounds, which is a critical aspect of pharmaceutical development. d-nb.infomdpi.com

Furthermore, this compound is an important intermediate in the synthesis of other valuable compounds. It can be prepared through various methods, including the reaction of 1-phenylethylamine (B125046) with formic acid derivatives or via the Leuckart reaction from acetophenone (B1666503). ontosight.aidigitellinc.com A notable synthesis method involves the reductive formylation of amines using carbon dioxide and a reducing agent like sodium borohydride (B1222165), presenting a catalyst-free and environmentally conscious approach. rsc.orgrsc.org Research has shown that ruthenium complexes can catalyze the reductive amination of acetophenone to produce this compound, among other products. researchgate.netsioc-journal.cn

Overview of Key Research Areas Pertaining to this compound

Research pertaining to this compound is concentrated in several key areas, reflecting its synthetic utility.

Asymmetric Catalysis and Synthesis: A primary research focus is its application in asymmetric synthesis. Scientists have explored its use as a chiral auxiliary to induce stereoselectivity in various chemical transformations. researchgate.netresearchgate.net This includes its role in the synthesis of chiral amines, which are fundamental components of many pharmaceuticals and natural products. d-nb.info

Pharmaceutical and Medicinal Chemistry: Derivatives of this compound are investigated for their potential biological activities. ontosight.ai While this article excludes detailed therapeutic discussions, the compound serves as a precursor or intermediate in the synthesis of molecules with potential applications in pharmaceuticals. cymitquimica.comcymitquimica.com For instance, it is an intermediate in the synthesis of compounds that could be used for treating human papillomavirus infections. researchgate.net

Reaction Methodology Development: The synthesis of this compound itself is a subject of research, with efforts focused on developing more efficient, rapid, and sustainable synthetic routes. rsc.orgdigitellinc.com This includes optimizing reaction conditions, such as temperature and catalysts, and exploring green chemistry principles like the use of CO2 as a C1 source. rsc.orgrsc.org

Summary of Research Findings

| Research Area | Key Findings |

|---|---|

| Synthesis | Can be synthesized via the Leuckart reaction, from 1-phenylethylamine and formic acid, or through catalyst-free reductive formylation using CO2. ontosight.airsc.orgdigitellinc.com |

| Asymmetric Synthesis | The N-phenylethyl group acts as an effective chiral auxiliary, directing the stereochemical outcome of reactions like reductive amination. researchgate.netresearchgate.net |

| Catalysis | Ruthenium complexes have been shown to catalyze its formation from acetophenone. sioc-journal.cn |

Properties

CAS No. |

6948-01-2 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

N-(1-phenylethyl)formamide |

InChI |

InChI=1S/C9H11NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,10,11) |

InChI Key |

CDHCCWRMWKZBGE-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC=O |

Canonical SMILES |

CC(C1=CC=CC=C1)NC=O |

Other CAS No. |

6948-01-2 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 1 Phenylethyl Formamide and Its Analogues

Classic Leuckart Reaction Approaches

The Leuckart reaction, a cornerstone of reductive amination, has been a primary method for synthesizing N-(1-Phenylethyl)formamide for over a century. wikipedia.org This one-step process traditionally involves heating a carbonyl compound with formamide (B127407) or ammonium (B1175870) formate (B1220265). wikipedia.orggoogle.com

The direct reaction of acetophenone (B1666503) with formamide is a well-established route to this compound. scientificlabs.comsigmaaldrich.com This process, a classic example of the Leuckart reaction, typically requires elevated temperatures, often between 160°C and 185°C, and prolonged reaction times, which can range from 6 to 25 hours. google.com The reaction is a straightforward and remarkably simple procedure involving just the two primary components. google.com Research has shown that using a large excess of formamide can improve the yield of the desired product. wikipedia.orgresearchgate.net In one preparative scale experiment, acetophenone was reacted with a significant excess of formamide overnight at 165°C, resulting in a high yield of this compound after purification. researchgate.net

An iridium-catalyzed variation of the Leuckart-type reductive amination has been developed, demonstrating high efficiency. Using acetophenone and ammonium formate, this method can achieve a 95% isolated yield of this compound. thieme-connect.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Acetophenone, Formamide | 165°C, overnight | This compound | 96.5% | researchgate.net |

| Acetophenone, Ammonium formate | Iridium complex, 100°C | This compound | 95% | thieme-connect.com |

The mechanism of the Leuckart reaction has been a subject of considerable study and debate. ufl.edu One proposed mechanism involves the initial nucleophilic attack of formamide on the carbonyl carbon of acetophenone. wikipedia.org This is followed by protonation of the oxygen by abstracting a hydrogen atom from the nitrogen, leading to the formation of a water molecule and a resonance-stabilized N-formyl derivative. wikipedia.org Subsequent reduction of an initially formed (form)imide to the final (form)amide product is a key step. researchgate.net

Some studies have suggested the involvement of a free-radical mechanism in the reduction step. researchgate.net This hypothesis is supported by observations that the reaction rate is affected by the presence of radical initiators and inhibitors. researchgate.net Another viewpoint proposes that the reaction proceeds through the intermediate formation of esters of α-aminoalcohols and formic acid, which then undergo decarboxylation. researchgate.net The initial addition of formamide to the carbonyl group is considered the first step in the reaction. ufl.edu

The yield and selectivity of the Leuckart reaction for synthesizing this compound are highly sensitive to various reaction parameters.

Temperature: Studies have shown that in the absence of water, the yield of this compound is inversely proportional to the reaction temperature. researchgate.net However, this effect is nullified when water is present in the reaction mixture. researchgate.net

Water Content: The addition of water to the reaction mixture of acetophenone and formamide has been found to lead to higher and more reproducible yields. researchgate.net However, the optimal amount of water can vary depending on the source and purity of the formamide used. researchgate.net While the removal of water during the reaction can increase yields when using reagents other than formamide, the role of water is complex, potentially influencing the reaction temperature or being directly involved in the reaction pathway. ufl.edu

Reactant Ratios and Purity: The brand and purity of formamide have a significant impact on the reaction's outcome, with different brands leading to considerable variations in yield under otherwise identical conditions. researchgate.net Using a larger excess of formamide has been a strategy to improve yields. researchgate.net

Catalysts: The use of catalysts such as ammonium formate, ammonium sulfate, and magnesium chloride can increase the yield when using formamide. wikipedia.org

The following table summarizes the effect of different conditions on the yield of this compound:

| Variable | Condition | Effect on Yield | Reference |

| Temperature | Increased (in absence of water) | Decreased | researchgate.net |

| Water | Addition | Increased and more reproducible | researchgate.net |

| Formamide Brand | Varies | Significant variation | researchgate.net |

To address the long reaction times typically associated with the classic Leuckart reaction, microwave-assisted methods have been developed. This technique has been shown to dramatically reduce the reaction time for the synthesis of this compound analogues. digitellinc.com For instance, the microwave-assisted reaction of ketones with formamide and formic acid has been completed in as little as 90 minutes at 170°C. nih.gov In some cases, reaction times have been shortened to just 30 minutes. google.com This rapid synthesis is a significant improvement over the conventional heating methods that can take several hours. google.comdigitellinc.comdigitellinc.com

The acceleration is attributed to the efficient and rapid heating provided by microwave irradiation. researchgate.net This technology has been successfully applied to the synthesis of various formylated secondary amines, including derivatives of this compound, often resulting in good to excellent yields. researchgate.netmdpi.com For example, the reaction between 4-chloroacetophenone and N-methylformamide was completed in 50 minutes with an 88% yield. digitellinc.com

Advanced N-Formylation Techniques

Beyond the classic Leuckart reaction, modern N-formylation methods are emerging, with a focus on sustainability and the use of alternative C1 sources.

A promising and environmentally conscious approach to N-formylation involves the use of carbon dioxide (CO2) as a C1 source. nih.gov This method represents an attractive way to incorporate CO2 into valuable organic compounds. nih.gov The reductive formylation of amines with CO2 and a reducing agent, such as a hydrosilane, can produce formamides. nih.gov

Recent advancements have led to the development of highly effective catalyst systems for this transformation. For instance, a cross-linked ionic polymer based on guanidinium (B1211019) tetraphenylborate (B1193919) has been shown to promote the reductive N-formylation of a variety of amines with CO2 (at 3 bar) and phenylsilane (B129415) at 80°C, affording the corresponding N-formylated products in high yields. thieme-connect.de Another approach utilizes sodium borohydride (B1222165) and CO2 gas in a catalyst-free system to achieve N-formylation. rsc.org This method generates formoxy borohydride species in situ, which are crucial for the reaction's success. rsc.org

Catalytic systems using rhodium complexes have also proven effective for the formylation of amines with carbon dioxide and diphenylsilane, even at ambient temperatures and low catalyst loadings. nih.gov Furthermore, heterogeneous palladium catalysts have been developed for the efficient recycling of CO2 in amine formylation reactions. nih.gov These advanced methods offer a greener alternative to traditional formylating agents. mdpi.com

Reductive Formylation of Amines Utilizing Carbon Dioxide as a C1 Source

Catalyst-Free Approaches with Sodium Borohydride

A sustainable and catalyst-free approach for the N-formylation of amines has been developed using sodium borohydride and carbon dioxide. rsc.orgbeilstein-journals.org This method does not require high pressure or specialized equipment. Current time information in Bangalore, IN.rsc.orgbeilstein-journals.org In a typical procedure, an amine such as (±)-α-methylbenzylamine is reacted with sodium borohydride in a suitable solvent, often formamide or dimethylformamide (DMF), under a CO₂ atmosphere at temperatures ranging from 60 to 100 °C. beilstein-journals.orgorganic-chemistry.org For instance, (±)-N-(1-Phenylethyl)formamide was synthesized in 65% yield from (±)-α-methylbenzylamine and sodium borohydride. beilstein-journals.orgorganic-chemistry.org

Initial optimization studies showed that solvent choice is critical. Reactions in solvents like acetonitrile, THF, methanol (B129727), or toluene (B28343) resulted in only trace amounts of the N-formyl product, whereas using DMF led to significant conversion. rsc.orgbeilstein-journals.orgorganic-chemistry.org Further studies demonstrated that using formamide as the solvent can lead to even higher yields and shorter reaction times compared to DMF for various aromatic and aliphatic amines. organic-chemistry.org

Table 1: Catalyst-Free N-Formylation of Amines with NaBH₄ and CO₂ This table summarizes the reaction conditions and outcomes for the catalyst-free N-formylation of various amines.

| Amine Substrate | Solvent | Temperature (°C) | Result/Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzylamine | Acetonitrile | RT | Traces | rsc.org |

| 4-Fluorobenzylamine | DMF | RT | 23% Conversion | beilstein-journals.orgorganic-chemistry.org |

| (±)-α-Methylbenzylamine | Not specified (General Procedure) | Not specified | 65% Yield | beilstein-journals.orgorganic-chemistry.org |

| Toluidine | Formamide | Not specified | Higher yield than in DMF | organic-chemistry.org |

| 4-Chloroaniline | Formamide | Not specified | Higher yield than in DMF | organic-chemistry.org |

Elucidation of In Situ Generated Reactive Species in Reductive Formylation

The key to the success of these catalyst-free formylations lies in the in situ generation of reactive species. beilstein-journals.org Spectroscopic studies, including 1H and 11B NMR, have confirmed that the reaction of sodium borohydride with CO₂ generates formoxy borohydride species. rsc.orgrsc.orgrsc.orgbeilstein-journals.org The formation of this intermediate is particularly prominent in formamide-based solvents and is considered critical for the N-formylation reaction to proceed efficiently. Current time information in Bangalore, IN.rsc.orgbeilstein-journals.org In systems where iodine is used as an additive with NaBH₄, the highly reactive species BH₃–THF is generated, which enhances the reducing power of the system. google.comnih.gov

Competitive Pathways in Reductive Formylation Systems

Several competitive pathways can occur during reductive formylation, potentially impacting the yield of the desired formamide. One significant side reaction is transamidation, which is also promoted by the in-situ-generated formoxy borohydride species. rsc.orgrsc.orgbeilstein-journals.orgaanda.orgresearchgate.net When formamide is used as the solvent, a significant portion of the final N-formyl product can arise from this transamidation process. organic-chemistry.org

Another competitive reaction occurs in reductive amination systems that start from a ketone or aldehyde. The reducing agent, NaBH₄, is capable of reducing the initial carbonyl compound directly to an alcohol. google.com This pathway competes with the formation of the imine intermediate, which is subsequently reduced to the amine. To minimize this side reaction and improve yields, the imine is often given sufficient time to form before the sodium borohydride is introduced into the reaction mixture. google.com

Transition Metal-Catalyzed Formylations

While catalyst-free methods are effective, transition metal catalysts offer powerful alternatives, often providing high efficiency and selectivity under specific conditions. Iridium, ruthenium, and other metals have been successfully employed in the synthesis of formamides.

Iridium-Catalyzed Leuckart-Type Reductive Amination Protocols

The Leuckart reaction, a classic method for the reductive amination of carbonyls, has been modernized through the use of transition metal catalysts. Iridium complexes, in particular, have proven highly effective for Leuckart-type reactions that produce formamides. organic-chemistry.orgnih.gov In these protocols, ammonium formate serves as the N-formylating reagent, allowing for the direct conversion of ketones and aldehydes into their corresponding formamides in moderate to excellent yields. organic-chemistry.org

Half-sandwich iridium complexes bearing bidentate urea-phosphorus ligands have been used to catalyze the direct reductive amination of both aromatic and aliphatic ketones with high selectivity towards primary amines, though formamide formation can be a competing pathway in some systems. organic-chemistry.org Other studies have focused on developing air-stable iridium catalysts that are highly efficient for the reductive amination of ketones. These catalytic systems provide a convenient route for synthesizing primary amines, but under certain conditions, can be directed towards formamide products. organic-chemistry.org

Exploration of Other Catalytic Systems for Formamide Formation

Beyond iridium, a range of other transition metals have been explored for the catalytic synthesis of N-formamides. Ruthenium-catalyzed systems, for example, have been successfully used for the solventless formylation of α-methylbenzylamine using dense carbon dioxide as the C1 source. This method demonstrated excellent results, converting (R)-α-methylbenzylamine into (R)-N-(1-phenylethyl)formamide with nearly 100% selectivity and achieving high turnover numbers.

Other catalytic systems reported for Leuckart-type reductive aminations include those based on rhodium and ruthenium. nih.gov Additionally, non-precious metal catalysts, such as those based on cobalt nanoparticles, have been developed for the amination of biomass-derived carbonyl compounds via a Leuckart-type reaction to yield N-formyl compounds with up to 99% yield. Heterogeneous metal catalysts and complexes involving iron and manganese have also been investigated for the direct coupling of amines with formic acid or other C1 sources to generate formamides.

Table 2: Examples of Transition Metal-Catalyzed Formamide Synthesis This table provides examples of different metal catalysts used in the synthesis of N-formamides and related amines.

| Catalyst Type | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Iridium Complexes | Leuckart-Type Reductive Amination | Ketones/Aldehydes, Ammonium Formate | Direct synthesis of formamides. | organic-chemistry.org |

| Ruthenium Catalyst | Solventless Formylation | α-Methylbenzylamine, CO₂ | High selectivity (>99.9%) for this compound. | |

| Cp*Rh(III) Complex | Reductive Amination | Ketones, Ammonium Formate | High yield (99%) for corresponding primary amines. | nih.gov |

| Cobalt Nanoparticles | Leuckart-Type Reaction | Biomass Carbonyls, Formamide | High yields (up to 99%) of N-formyl compounds. |

Formation via Isocyanate Reduction Pathways

The reduction of isocyanates presents a direct but challenging route to N-substituted formamides. The primary difficulty lies in controlling the reduction to stop at the formamide stage, as over-reduction to N-methylamines is common with powerful reducing agents like lithium aluminium hydride (LiAlH₄). beilstein-journals.org

Recent advancements have led to selective methods for this transformation. A transition metal-free approach utilizes a monomeric magnesium catalyst with pinacolborane (HBpin) as the hydrogenating agent to achieve a controlled reduction of isocyanates exclusively to N-boryl formamides. beilstein-journals.org Similarly, recyclable nickel-based metal-organic frameworks (MOFs) have been shown to catalyze the selective hydroborative reduction of isocyanates to formamides, overcoming the high propensity for conversion into methylamines. rsc.org

Another strategy involves the in situ formation and subsequent reduction of an isocyanate. In a one-pot method for producing [¹¹C]-labeled formamides, a primary amine is first converted to a [¹¹C]isocyanate intermediate using [¹¹C]CO₂. This intermediate is then immediately reduced to the corresponding [¹¹C]formamide using sodium borohydride, demonstrating that under the right conditions, NaBH₄ can be used for this reduction step. The synthesis of N-substituted carbonylimidazoles from isocyanates, followed by reduction with a NaBH₄/I₂ system, also proceeds through a formamide intermediate, showcasing another multi-step pathway from isocyanates to formamides. google.comnih.gov

Chemical Selective Reduction of Isocyanates to Formamides

A key pathway to N-substituted formamides involves the reduction of readily available isocyanates. The challenge in this approach lies in achieving selective reduction to the formamide stage without further reduction to methylamines. researchgate.net Traditional reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) often lead to over-reduction, yielding methylamines. researchgate.netnih.gov

A significant advancement in this area is the use of the Schwartz reagent (Cp₂ZrClH). This reagent has proven to be highly effective for the chemoselective, high-yielding, and versatile synthesis of various functionalized formamides from isocyanates. organic-chemistry.org The reaction is notable for its tolerance of sensitive functional groups such as esters, nitro groups, nitriles, and alkenes, which remain unaffected during the reduction. organic-chemistry.org The Schwartz reagent can be generated in situ, and the reaction proceeds efficiently, achieving yields up to 92%. organic-chemistry.org This method is applicable to a wide range of aromatic and aliphatic isocyanates, including those with steric hindrance. organic-chemistry.org

Other catalytic systems have also been developed. For instance, a magnesium methyl complex stabilized by a bis(phosphino)carbazole ligand has been shown to catalyze the controlled reduction of isocyanates to N-boryl formamides using pinacolborane (HBpin) as the hydrogenating agent. researchgate.netnih.gov This transition metal-free method selectively produces formamide derivatives. researchgate.netnih.gov Similarly, the combination of sodium borohydride and iodine (NaBH₄/I₂) can reduce N-substituted carbonylimidazoles (which can be derived from isocyanates) to formamides, although careful control of the reagent stoichiometry is necessary to prevent reduction to methylamines. beilstein-journals.org In one study, using 0.5 equivalents of I₂ with 5.0 equivalents of NaBH₄ resulted in the formation of N-(phenethyl)formamide in 62% yield, highlighting the possibility of halting the reduction at the formamide stage. beilstein-journals.org

| Reducing System | Substrate | Key Features | Ref |

| Schwartz Reagent (Cp₂ZrClH) | Isocyanates | High chemoselectivity; tolerates sensitive functional groups; high yields. | organic-chemistry.org |

| Mg-methyl complex / HBpin | Isocyanates | Transition metal-free; controlled reduction to N-boryl formamides. | researchgate.netnih.gov |

| NaBH₄ / I₂ | N-substituted carbonylimidazoles | Can be stopped at the formamide stage with controlled stoichiometry. | beilstein-journals.org |

| NaBH₄ | Isocyanates | Requires harsh conditions and high excess of reagent; often leads to over-reduction. | nih.gov |

Stereochemical Retention in Isocyanate Reduction Strategies

For chiral molecules like this compound, preserving the stereochemical integrity at the chiral center during synthesis is paramount. Reduction methods for isocyanates have been shown to be effective in this regard.

The reduction of optically active isocyanates using the Schwartz reagent proceeds with the complete retention of stereochemical information from the starting material. organic-chemistry.orgresearchgate.net This means that if a chiral isocyanate is used, the resulting formamide is produced with high enantiopurity, preserving the original three-dimensional structure. organic-chemistry.org This stereospecificity is a significant advantage for synthesizing enantiomerically pure compounds.

Similarly, formamides can be derived from chiral carboxylic acids via a stereospecific Curtius rearrangement to form an isocyanate, which is then reduced. wiley-vch.dee-bookshelf.de This multi-step process also maintains the stereochemistry of the original chiral center. Another approach involves the catalytic formylation of optically active amines with carbon dioxide, which has been demonstrated to produce pure enantiomeric formamides. For example, the formylation of (R)-α-methylbenzylamine resulted in the stereospecific formation of (R)-N-(1-phenylethyl)formamide. ethz.ch This confirms that the configuration of the chiral amine is retained throughout the reaction. ethz.ch

General Synthetic Principles for N-Substituted Formamides

Beyond isocyanate reduction, several general methods exist for the synthesis of N-substituted formamides, primarily involving the formylation of amines. These can be broadly categorized by the type of formylating agent and the use of catalysts.

Stoichiometric Formylating Agent Utilization

Stoichiometric methods involve the use of a formylating agent that is consumed in a 1:1 molar ratio with the amine substrate. nih.gov One of the earliest reported methods involves the use of chloral, which reacts with primary and secondary amines at low temperatures to produce formamides in excellent yields, with chloroform (B151607) as the only byproduct. nih.gov

Formic acid itself can be used as a stoichiometric formylating agent. nih.gov By refluxing an amine and formic acid in a solvent like toluene with a Dean-Stark trap, the water produced during the condensation reaction is removed, driving the reaction to completion. nih.gov Other common stoichiometric reagents include acetic formic anhydride (B1165640) and ammonium formate. nih.gov Recently, N-formylsaccharin has been introduced as an effective solid formylating agent, particularly in mechanochemical (solvent-free grinding) syntheses, yielding formamides in good to excellent yields. mdpi.com

| Formylating Agent | Conditions | Advantages | Ref |

| Chloral | Low temperature | Excellent yields; simple byproduct removal. | nih.gov |

| Formic Acid | Reflux with water removal (Dean-Stark) | Readily available reagent. | nih.gov |

| Acetic Formic Anhydride | N/A | Effective formylating agent. | nih.gov |

| N-Formylsaccharin | Mechanochemical grinding (solvent-free) | Green methodology; high yields and purities. | mdpi.com |

Acid-Catalyzed and Organic Catalyst-Mediated Formylation

Catalytic methods offer an efficient alternative, often under milder conditions, by using a substance to accelerate the reaction without being consumed.

Acid-Catalyzed Formylation: Lewis acids and Brønsted acids are effective catalysts for the N-formylation of amines, typically using formic acid as the formylating source. nih.govresearchgate.net In the absence of a catalyst, heating a mixture of an amine like aniline (B41778) with formic acid may result in no reaction. researchgate.net However, the addition of a catalytic amount of a Lewis acid such as ZnCl₂, SnCl₂, FeCl₃, or AlCl₃ can rapidly induce N-formylation, producing the corresponding formamide in high yields (80-90%+). researchgate.net ZnCl₂ is noted as an inexpensive and environmentally friendly option. researchgate.net Brønsted acids like melaminetrisulfonic acid have also been used to catalyze the formylation of various amines with formic acid under solvent-free conditions, achieving excellent yields in short reaction times. nih.gov

Organic Catalyst-Mediated Formylation: Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free approach to formamide synthesis. nih.govrsc.org A prominent strategy involves the reductive functionalization of carbon dioxide (CO₂) with an amine in the presence of a reducing agent, such as a hydrosilane. nih.govresearchgate.net Organic superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze this transformation under comparatively mild conditions. nih.govrsc.org This method is applicable to a broad range of aliphatic and aromatic amines. nih.gov For example, an organocatalytic process using a polystyrene-supported superbase (DBU) and (MeO)₃SiH as the reductant has been developed for the synthesis of a wide variety of N-substituted formamides from amines and CO₂. rsc.org

| Catalyst Type | Catalyst Example | Formyl Source | Key Features | Ref |

| Lewis Acid | ZnCl₂, FeCl₃, AlCl₃ | Formic Acid | Inexpensive, effective under solvent-free conditions. | researchgate.net |

| Brønsted Acid | Melaminetrisulfonic acid | Formic Acid | Solvent-free, excellent yields, fast reactions. | nih.gov |

| Organic Superbase | TBD, DBU | CO₂ + Hydrosilane | Metal-free, mild conditions, utilizes CO₂. | nih.govrsc.org |

| N-Heterocyclic Carbene (NHC) | aNHC | CO₂ + Hydrosilane | Metal-free, room temperature reaction. | researchgate.net |

Chemical Reactivity and Transformative Chemistry of N 1 Phenylethyl Formamide

Derivatization Reactions at the Amide Nitrogen

The nitrogen atom of the formamide (B127407) group in N-(1-Phenylethyl)formamide serves as a key site for derivatization, enabling the introduction of various substituents. These modifications are fundamental in building more complex molecular scaffolds.

Alkylation Processes for Substituted Formamide Formation

Alkylation of the amide nitrogen in this compound allows for the synthesis of N,N-disubstituted formamides. This transformation typically involves the deprotonation of the amide N-H bond with a suitable base to form an amidate anion, which then acts as a nucleophile, attacking an alkyl halide or another electrophilic alkylating agent. The choice of base and reaction conditions is crucial to control the outcome and prevent side reactions. While specific literature detailing the alkylation of this compound is not abundant, the principles of N-alkylation of secondary amides are well-established in organic chemistry.

Cyanomethylation for the Synthesis of N-(Cyanomethyl)-N-(1-phenylethyl)formamide

A specific and notable example of N-alkylation is cyanomethylation, which introduces a cyanomethyl (-CH₂CN) group onto the amide nitrogen. This reaction transforms this compound into N-(Cyanomethyl)-N-(1-phenylethyl)formamide. This derivative has been synthesized and characterized, with distinct properties reported for its enantiomeric forms. The synthesis involves reacting this compound with a cyanomethylating agent. The resulting product is a valuable intermediate for further chemical transformations.

Table 1: Properties of N-(Cyanomethyl)-N-(1-phenylethyl)formamide Enantiomers

| Enantiomer | Melting Point (°C) | Optical Rotation [α] (c=1% in CH₃OH) |

| (+)-N-(cyanomethyl)-N-(1-phenylethyl)-formamide | 78.9 | +60.90° |

| (-)-N-(cyanomethyl)-N-(1-phenylethyl)formamide | 78.8 | -60.7° |

Role as a Key Reactant in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. This compound and its close structural analogs are valuable substrates in such reactions.

Participation in the Ugi Reaction

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs, renowned for its ability to rapidly generate complex α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org While isocyanides can be used directly, they are often generated in situ due to their pungent odor and potential toxicity. N-substituted formamides, including analogs like N-(phenethyl)formamide, serve as excellent precursors for the in situ generation of isocyanides. orgsyn.org

In this process, the formamide is dehydrated using reagents like phosphoryl chloride (POCl₃) or triphosgene (B27547) in the presence of a base to form the corresponding isocyanide. orgsyn.orgnih.gov This highly reactive intermediate is immediately trapped by the other components present in the reaction mixture (an amine, a carbonyl compound, and a carboxylic acid) to assemble the final Ugi product. orgsyn.org This strategy avoids the isolation of the volatile isocyanide and streamlines the synthesis of peptide-like scaffolds. nih.gov For instance, N-phenethylformamide has been used in a one-pot Ugi reaction with formaldehyde, cyclohexanecarboxylic acid, and aminoacetaldehyde dimethylacetal to produce a precursor for the drug Praziquantel. orgsyn.org

Contributions to Carbonyl Allylation and Hydrosilation

Detailed research findings specifically documenting the participation of this compound in carbonyl allylation and hydrosilation reactions are not extensively available in the reviewed scientific literature. These reactions typically involve other classes of reagents, and the direct role of a formamide like this compound as a primary reactant or catalyst in these specific transformations is not a commonly reported synthetic pathway.

Amide Bond Transformations and Cleavages

The amide bond is known for its stability, but the N-(1-phenylethyl) group can be selectively cleaved under specific acidic conditions, which is a valuable transformation in synthetic chemistry, particularly in the context of protecting group strategies.

Research has demonstrated that the N-(1-phenylethyl) unit can be efficiently removed from carboxamides using methanesulfonic acid (MsOH). researchgate.net This method provides a simple and effective way to deprotect the amide, yielding the primary amide in good to excellent yields. The reaction is typically carried out in refluxing toluene (B28343) with less than one equivalent of MsOH. researchgate.net

This cleavage protocol has been shown to be more effective than other methods, such as reductive approaches using hydrogen sources or hydrolysis with other acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH). researchgate.net A key advantage of this method is its selectivity; it can cleave the N-(1-phenylethyl) group in the presence of other acid-labile groups, for instance, selectively removing it from N-benzyl-N-(1-phenylethyl)amides to yield the corresponding N-benzylamide. researchgate.net

Table 2: Cleavage of N-(1-Phenylethyl) Group from Amides using Methanesulfonic Acid

| Substrate Type | Reagent | Conditions | Outcome | Yield |

| N-(1-Phenylethyl)carboxamides | Methanesulfonic Acid (MsOH) | Toluene, Reflux | Primary Amide | Good to Excellent |

| N-Benzyl-N-(1-phenylethyl)amides | Methanesulfonic Acid (MsOH) | Toluene, Reflux | N-Benzylamide | Good to Excellent |

Deformylation Reactions in Enzymatic Systems

The enzymatic deformylation of N-substituted formamides is a key metabolic process observed in certain microorganisms. A notable example is the action of N-substituted formamide deformylase (NfdA), an enzyme identified in the soil bacterium Arthrobacter pascens. nih.gov This enzyme facilitates the hydrolysis of N-substituted formamides into their corresponding amines and formate (B1220265). nih.gov

The bacterium, strain F164, was isolated from soil and identified as Arthrobacter pascens. It demonstrated the ability to degrade N-substituted formamides produced from the hydration of isonitriles. nih.gov The enzyme responsible, NfdA, was purified and characterized. It is a homodimer with a native molecular mass of approximately 61 kDa. nih.gov The enzymatic reaction proceeds stoichiometrically, converting the N-substituted formamide to its amine and formate. nih.gov While the enzyme shows broad substrate specificity, N-benzylformamide was identified as the most suitable substrate among those tested. nih.gov The gene encoding for NfdA has been cloned, and its amino acid sequence shows some identity with regulatory proteins and members of the amidohydrolase superfamily in its N-terminal region. nih.gov

| Enzyme System Component | Description | Source Organism |

|---|---|---|

| Enzyme | N-substituted formamide deformylase (NfdA) | Arthrobacter pascens (strain F164) |

| Reaction Type | Hydrolysis | - |

| Substrate | N-substituted formamides (e.g., this compound) | - |

| Products | Corresponding amine (e.g., 1-Phenylethylamine) and Formate | - |

| Enzyme Structure | Homodimer, ~61 kDa native molecular mass | - |

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound is influenced by factors such as pH and temperature. Like other amides, it can undergo hydrolysis through different pathways, primarily categorized as acid-catalyzed and base-catalyzed mechanisms.

Theoretical studies on the hydrolysis of similar formamide structures, such as N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide, provide insights into the potential pathways. These studies suggest both direct and water-assisted hydrolysis mechanisms. nih.gov In the gas phase, the direct hydrolysis can proceed via different pathways, with one involving the attack of a water molecule's oxygen on the amide's carbon atom, followed by proton transfer and C-N bond cleavage. nih.gov Water-assisted hydrolysis, involving two water molecules, is generally found to be more favorable. nih.gov The presence of bulk water as a solvent can further slightly reduce the energy barrier for these reactions. nih.gov

In the context of this compound, the general principles of amide hydrolysis apply:

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formamide group is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (1-phenylethylamine) yield formic acid.

Base-Catalyzed Hydrolysis: In alkaline solutions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, with the C-N bond cleaving to release the phenylethylamide anion, which subsequently protonates to form 1-phenylethylamine (B125046), and formate. Studies on the hydrolysis of N,N′-dimethylformamidine have shown that the reaction rate can be dependent on the hydroxide ion concentration. researchgate.net

| Hydrolysis Pathway | Description | Key Intermediates | Products |

|---|---|---|---|

| Acid-Catalyzed | Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. | Protonated formamide, Tetrahedral intermediate | 1-Phenylethylamine, Formic acid |

| Base-Catalyzed | Nucleophilic attack of a hydroxide ion on the carbonyl carbon. | Tetrahedral intermediate | 1-Phenylethylamine, Formate |

Stereochemical Aspects and Asymmetric Synthesis

Enantiomeric Forms of N-(1-Phenylethyl)formamide

This compound exists as a pair of enantiomers, (R)-N-(1-Phenylethyl)formamide and (S)-N-(1-Phenylethyl)formamide, due to the presence of a stereocenter at the carbon atom attached to the phenyl group and the formamide (B127407) nitrogen. The spatial arrangement of the substituents around this chiral center dictates the molecule's three-dimensional structure and its interaction with other chiral molecules.

Chiral Synthesis of Specific Enantiomers (e.g., (R)-N-(1-Phenylethyl)formamide)

The synthesis of specific enantiomers of this compound is typically achieved through the formylation of the corresponding enantiomerically pure 1-phenylethylamine (B125046). For instance, (R)-N-(1-Phenylethyl)formamide can be synthesized from commercially available (R)-(+)-α-methylbenzylamine. One common laboratory method involves the reaction of the chiral amine with a formylating agent. A two-step synthesis can be employed where the chiral amine is first reacted with 3,5-dinitrobenzoyl chloride, followed by a thionation reaction using Lawesson's reagent to yield the corresponding thioamide. While this example leads to a derivative, the initial acylation step is indicative of how the formamide can be prepared.

Another approach involves enzymatic kinetic resolution or the use of chiral resolving agents to separate the enantiomers from a racemic mixture of 1-phenylethylamine before the formylation step. The Leuckart reaction, a reductive amination process, can also be employed to synthesize N-methyl-(1-phenylethyl)formamides from acetophenones, and this method can be adapted for chiral synthesis by using a chiral starting material or catalyst. digitellinc.com

Stereoselective Control in Synthetic Pathways

The chiral center in this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions. This stereoselective control is a cornerstone of its application in asymmetric synthesis. The formamide group, in conjunction with the phenylethyl moiety, can influence the approach of reagents to a prochiral center within the molecule or in a substrate that interacts with it.

For example, the homoenolate generated from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide undergoes diastereoselective alkylation. The diastereoselectivity of this reaction is dependent on the reaction conditions and the nature of the electrophile. Alkyl iodides have been shown to react with the dianion of this compound to afford alkylated products with good to fair diastereoselectivity. clockss.org This demonstrates the ability of the (S)-N-(1-phenylethyl)formamide moiety to control the formation of a new stereocenter.

This compound as a Chiral Building Block

The enantiomerically pure forms of this compound serve as valuable chiral building blocks in the synthesis of more complex chiral molecules. The inherent chirality of the molecule is transferred to the product, enabling the synthesis of enantiomerically enriched compounds.

Utilization in the Synthesis of Chiral Aminophosphines

While direct synthesis of chiral aminophosphines from this compound is not extensively documented in the provided search results, the precursor, 1-phenylethylamine, is a common starting material for such syntheses. The formamide can be considered a protected form of the amine. In principle, the formyl group can be removed to liberate the chiral amine, which can then be used to synthesize chiral aminophosphine ligands. These ligands are pivotal in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as asymmetric hydrogenation.

Application in the Construction of Complex Chiral Heterocycles

The chiral N-(1-phenylethyl) group can act as a chiral auxiliary to direct the stereoselective synthesis of complex heterocyclic structures. For instance, derivatives of (R)-1-phenylethylamine have been used in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. researchgate.net In these syntheses, the chiral amine is condensed with an appropriate carbonyl compound to form a chiral imine, which then undergoes cyclization. The stereochemistry of the final heterocyclic product is influenced by the configuration of the 1-phenylethyl group.

Similarly, the N-(1-phenylethyl) moiety can be incorporated into substrates for asymmetric hydrogenation to produce chiral tetrahydroisoquinolines. mdpi.com The chiral group directs the approach of the hydrogenation catalyst, leading to the formation of one enantiomer in excess.

Asymmetric Synthesis of Related Amides and Their Derivatives

(S)-N-(1-phenylethyl)formamide derivatives have been utilized in diastereoselective alkylation reactions. For example, the dianion of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide reacts with alkyl halides to produce β-alkylated products with notable diastereoselectivity. clockss.org This process allows for the creation of a new stereocenter with a controlled configuration, which is a key step in the enantioselective synthesis of natural products like (+)-massoialactone. clockss.org

The following table summarizes the diastereoselectivity of the alkylation of the homoenolate generated from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide with various alkylating agents. clockss.org

| Entry | Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Propyl iodide | 3a | 53 | 78:22 |

| 2 | Allyl iodide | 3b | 61 | 75:25 |

| 3 | Isopropyl iodide | 3c | 45 | 65:35 |

| 4 | Methyl tosylate | 3d | 55 | 82:18 |

| 5 | Allyl bromide | - | - | No diastereoselectivity |

| 6 | Benzyl bromide | - | - | No diastereoselectivity |

Enantiomeric Resolution and Separation Techniques

The separation of enantiomers, a critical process in pharmaceutical and chemical analysis, is frequently accomplished using chromatographic techniques. For this compound, a chiral compound, these methods rely on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is most often part of the stationary phase. This differential interaction results in different retention times for the (R)- and (S)-enantiomers, enabling their separation. High-performance liquid chromatography (HPLC) is the most prevalent technique for this purpose, though other methods like gas chromatography (GC) and supercritical fluid chromatography (SFC) are also applicable.

The success of chromatographic enantioseparation is highly dependent on the choice of the Chiral Stationary Phase (CSP). CSPs are designed to provide a chiral environment where enantiomers can be distinguished. mdpi.com The primary mechanisms for chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively contribute to the differential binding strength between each enantiomer and the CSP. eijppr.com

For amide compounds like this compound, several types of CSPs have proven effective:

Polysaccharide-based CSPs: These are among the most widely used and versatile CSPs, accounting for a vast number of reported chiral separations. nih.gov They are typically based on derivatives of cellulose or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate). nih.gov The helical structure of the polysaccharide polymer creates chiral grooves where analyte molecules can bind. The carbamate groups provide sites for hydrogen bonding and dipole-dipole interactions, which are crucial for resolving amide-containing compounds. eijppr.com These phases can be operated in various modes, including normal-phase, reversed-phase, and polar organic modes, offering broad applicability. nih.gov

Pirkle-type CSPs: These "brush-type" phases consist of small chiral molecules covalently bonded to a silica (B1680970) support. hplc.eu A common Pirkle-type phase involves derivatives of N-(3,5-dinitrobenzoyl)phenylglycine. hplc.eu Chiral recognition on these phases is primarily driven by π-π interactions (between the electron-deficient dinitrobenzoyl group of the CSP and the electron-rich phenyl group of the analyte), hydrogen bonding, and dipole stacking. hplc.eu Their well-defined interaction mechanisms often allow for a predictable elution order of the enantiomers.

Macrocyclic Glycopeptide CSPs: Chiral selectors like vancomycin and teicoplanin, immobilized on silica, are effective for separating a wide range of chiral molecules. While no specific application for this compound is detailed, the CHIROBIOTIC® R column, which is based on ristocetin A, has been successfully used to separate the enantiomers of the structurally related compound N-(1-Phenylethyl)maleimide, demonstrating the potential of this class of CSPs for similar analytes. sigmaaldrich.com

The selection of the mobile phase is also critical for achieving optimal separation. In normal-phase HPLC, typical mobile phases consist of a non-polar solvent like hexane mixed with a polar modifier, such as an alcohol (e.g., isopropanol or ethanol). The composition of the mobile phase influences the retention and selectivity of the separation. researchgate.net In some cases, acidic or basic additives are used to improve peak shape and resolution, particularly for basic or acidic analytes. researchgate.net

The following table summarizes a representative chromatographic method for a compound structurally similar to this compound, illustrating the typical parameters involved in such a separation.

Table 1: Example of Chromatographic Enantioseparation of a Related Compound

| Chromatographic Technique | Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Detector |

|---|

Data sourced from a study on N-(1-Phenylethyl)maleimide, a structurally analogous compound. sigmaaldrich.com

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the characterization of N-(1-Phenylethyl)formamide, offering a window into its molecular structure and bonding. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the compound's identity and exploring its conformational isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a comprehensive analysis.

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide crucial information for structural assignment. Due to the restricted rotation around the amide C-N bond, it is common to observe two sets of signals for the formyl and N-H protons, corresponding to the cis and trans rotamers.

The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The methine proton (CH) adjacent to the phenyl group and the nitrogen atom shows a distinct chemical shift and is split by the neighboring methyl protons and the N-H proton. The methyl (CH₃) protons appear as a doublet due to coupling with the methine proton. The formyl proton (CHO) and the amide proton (NH) are also observable, often as distinct singlets or doublets for each rotamer.

Table 5.1: Representative ¹H NMR Data for N-Arylformamide Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.40 | Multiplet | - |

| Formyl-H | 8.20 - 8.40 | Singlet | - |

| Methine-CH | 5.10 - 5.30 | Quintet | 6.5 - 7.5 |

| Amide-NH | 6.30 - 6.50 | Doublet | 8.0 - 9.0 |

| Methyl-CH₃ | 1.45 - 1.55 | Doublet | 6.5 - 7.0 |

Note: The data presented are typical values for structurally similar N-arylformamides and are intended to be illustrative of the expected spectral features for this compound.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the formamide (B127407) group is typically observed in the most downfield region of the spectrum. The aromatic carbons of the phenyl ring appear in the intermediate region, with the ipso-carbon (the carbon attached to the ethyl group) often showing a different chemical shift from the ortho, meta, and para carbons. The methine carbon (CH) and the methyl carbon (CH₃) of the phenylethyl group appear in the upfield region of the spectrum. Similar to ¹H NMR, the presence of rotamers can lead to the observation of doubled peaks for carbons near the amide bond.

Table 5.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160.0 - 163.0 |

| Aromatic (ipso-C) | 142.0 - 144.0 |

| Aromatic (ortho, meta, para-C) | 125.0 - 129.0 |

| Methine (CH) | 50.0 - 53.0 |

| Methyl (CH₃) | 21.0 - 24.0 |

Note: These are predicted chemical shift ranges based on computational models and data from analogous compounds.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are instrumental in establishing the connectivity between atoms in this compound.

COSY (¹H-¹H Correlation): A COSY spectrum reveals correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, cross-peaks would be expected between the methine proton and the methyl protons, as well as between the methine proton and the amide proton. These correlations help to confirm the structure of the phenylethyl fragment.

HETCOR/HSQC (¹H-¹³C Correlation): HETCOR or its more sensitive variant, HSQC (Heteronuclear Single Quantum Coherence), shows correlations between protons and the carbon atoms to which they are directly attached. nanalysis.com This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, the signal for the methine proton in the ¹H NMR spectrum will show a cross-peak with the signal for the methine carbon in the ¹³C NMR spectrum.

The amide bond in this compound has a significant double bond character due to resonance, which restricts rotation around the C-N bond. nanalysis.com This restricted rotation gives rise to two stable planar conformations, known as rotamers (or rotational isomers), often designated as cis and trans (or E/Z). These rotamers can be observed as separate sets of signals in the NMR spectra at room temperature. researchgate.net

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, are used to investigate the kinetics of this rotational process. ox.ac.uk As the temperature is increased, the rate of interconversion between the rotamers increases. Eventually, a temperature is reached, known as the coalescence temperature, at which the two separate signals for a given nucleus merge into a single broad peak. At even higher temperatures, this broad peak sharpens into a single signal at an average chemical shift. By analyzing the changes in the lineshape of the NMR signals with temperature, it is possible to determine the energy barrier for rotation around the amide bond.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and phenyl groups.

The most prominent features in the IR spectrum include:

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretch (Amide I band): A strong, sharp absorption band typically found between 1650 and 1680 cm⁻¹, which is characteristic of the carbonyl group in an amide.

N-H Bend (Amide II band): An absorption of variable intensity in the region of 1510-1570 cm⁻¹, arising from the in-plane bending of the N-H bond.

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹, indicative of the C-H stretching vibrations of the phenyl ring.

Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methine groups.

Table 5.3: Characteristic Infrared Absorption Bands for this compound

| Functional Group Vibration | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~ 3350 | Medium-Strong |

| Aromatic C-H Stretch | 3020 - 3080 | Weak-Medium |

| Aliphatic C-H Stretch | 2870 - 2980 | Medium |

| C=O Stretch (Amide I) | ~ 1660 | Strong |

| N-H Bend (Amide II) | ~ 1540 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

Note: The wavenumbers provided are approximate and can be influenced by the sample preparation method (e.g., neat liquid, KBr pellet, or solution).

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a theoretical lens to investigate the molecular properties of this compound at the atomic level. These computational methods provide detailed information on molecular geometry, conformational stability, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations can accurately determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of the molecule.

For this compound, DFT studies would reveal the planarity of the amide group, a characteristic feature of amides due to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This delocalization results in a partial double bond character for the C-N bond, making it shorter than a typical C-N single bond and restricting rotation around it. DFT calculations on similar molecules, such as N-methyl formamide and N,N-dimethyl formamide, have shown excellent agreement between calculated and experimental geometries.

A DFT-optimized structure of this compound would provide precise values for all geometric parameters. For instance, the C=O bond length is expected to be around 1.23 Å, and the amide C-N bond length would be approximately 1.35 Å. The bond angles around the carbonyl carbon and the nitrogen atom would reflect the sp² hybridization of these atoms.

Table 2: Predicted Optimized Geometrical Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value (Å or °) |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| N-C(phenethyl) Bond Length | ~1.46 Å |

| O=C-N Bond Angle | ~124° |

| C-N-C(phenethyl) Bond Angle | ~122° |

Note: These are illustrative values based on DFT studies of similar amide structures.

The presence of rotatable single bonds in this compound gives rise to different spatial arrangements of its atoms, known as conformers or rotamers. The two primary sources of conformational isomerism in this molecule are the rotation around the C-N amide bond and the rotation around the Cα-C(phenyl) bond of the phenylethyl group.

Due to the partial double bond character of the amide C-N bond, the rotation around this bond is significantly hindered, leading to the existence of two stable planar conformers: the E (trans) and Z (cis) isomers, with respect to the orientation of the formyl proton and the phenylethyl group. Computational studies on N-substituted formamides have shown that the energy barrier for this rotation is substantial.

Furthermore, rotation around the single bond connecting the chiral carbon to the phenyl ring leads to different rotamers. The relative energies of these conformers can be calculated using DFT to determine the most stable conformations and the energy barriers between them. Such studies on related molecules like N,N-bis(1-phenylethyl)-acetamide have utilized computational methods to identify and analyze the different rotamers and their interconversion pathways.

The formamide group in this compound contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows the molecule to form intermolecular hydrogen bonds, which play a crucial role in its condensed-phase properties.

Theoretical studies on formamide and its derivatives have extensively investigated their hydrogen bonding capabilities. DFT calculations can be used to model the formation of dimers and larger clusters of this compound, held together by N-H···O=C hydrogen bonds. These calculations can determine the geometry and binding energy of the hydrogen-bonded complexes.

Biochemical Interactions and Metabolic Pathways

Enzymatic Deformylation by N-Substituted Formamide (B127407) Deformylase

N-substituted formamide deformylase (NfdA) is an enzyme identified in Arthrobacter pascens that catalyzes the hydrolysis of N-substituted formamides to their corresponding amines and formate (B1220265). This enzyme is part of the isonitrile metabolic pathway. The substrate specificity of NfdA has been examined, with N-benzylformamide being the most suitable substrate identified.

While a comprehensive kinetic analysis for a wide range of substrates has been conducted, N-(1-Phenylethyl)formamide, also referred to as N-(α-methylbenzyl)formamide, has been characterized as a "rather poor substrate" for this enzyme. Detailed kinetic parameters for this compound are not extensively documented in primary literature, reflecting its low reactivity with N-substituted formamide deformylase compared to more favorable substrates.

Table 1: Substrate Specificity of N-Substituted Formamide Deformylase for Selected Formamides

| Substrate | Relative Activity (%) | Km (mM) | Vmax (μmol·min⁻¹·mg⁻¹) |

|---|---|---|---|

| N-Benzylformamide | 100 | 0.075 | 52.7 |

| N-Butylformamide | 3.4 | 7.5 | 6.3 |

Data for N-Benzylformamide and N-Butylformamide are derived from studies on N-substituted formamide deformylase. The characterization of this compound as a poor substrate is noted in the same research, though specific kinetic values are not provided.

Potential as Enzyme Substrates or Analogs in Biochemical Studies

While direct studies utilizing this compound as an enzyme substrate or analog are not extensively reported, the structural components of the molecule—a phenylethylamine core and a formamide group—suggest potential interactions with several classes of enzymes. The enzymatic resolution of the parent amine, 1-phenylethylamine (B125046), is a common practice in synthetic chemistry, employing enzymes such as lipases and ω-transaminases. This indicates that the 1-phenylethyl moiety is recognized by the active sites of these enzymes.

The presence of the amide bond suggests that this compound could potentially serve as a substrate for various amidohydrolases. These enzymes catalyze the hydrolysis of amide bonds. Given the substrate promiscuity of some amidohydrolases, it is plausible that this compound could be slowly hydrolyzed to 1-phenylethylamine and formic acid by certain members of this enzyme superfamily. Its structural similarity to known enzyme substrates makes it a candidate for use as a competitive inhibitor or as a molecular probe to investigate the active site topology of uncharacterized amidohydrolases.

Investigating Potential Involvement in Oxidative Metabolism via Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. A primary metabolic pathway for compounds containing N-alkyl amide functionalities is oxidative N-dealkylation. nih.gov This process is initiated by the hydroxylation of the carbon atom alpha to the nitrogen of the alkyl group, leading to an unstable carbinolamine intermediate that subsequently decomposes to yield a dealkylated amide and a carbonyl compound. washington.edu

In the case of this compound, it is hypothesized that CYP enzymes could catalyze its metabolism through several potential pathways based on the metabolism of structurally related amides. nih.gov The primary expected metabolic transformation would be oxidative N-dealkylation. This would involve the hydroxylation of the benzylic carbon of the phenylethyl group, which is alpha to the nitrogen atom. The resulting carbinolamide would be unstable and would be expected to dissociate into formamide and acetophenone (B1666503).

Another plausible, though likely minor, pathway could be N-deformylation, where the formyl group is removed to yield 1-phenylethylamine. While N-dealkylation is a more commonly reported pathway for N-substituted amides, deformylation of certain aldehydes by CYP enzymes has been documented. acs.org Aromatic hydroxylation of the phenyl ring is also a possibility, leading to the formation of phenolic metabolites.

The specific CYP isoforms that might be involved in the metabolism of this compound have not been identified. However, studies with other N-substituted amides implicate a range of CYP enzymes, including members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, in their metabolism. nih.gov Therefore, it is reasonable to predict that one or more of these major drug-metabolizing enzymes could be responsible for the oxidative metabolism of this compound.

Table 2: Predicted Major Metabolic Pathways for this compound by Cytochrome P450

| Metabolic Pathway | Proposed Mechanism | Potential Metabolites |

|---|---|---|

| Oxidative N-Dealkylation | Hydroxylation of the benzylic carbon followed by cleavage of the C-N bond. | Formamide, Acetophenone |

| N-Deformylation | Oxidative cleavage of the N-CHO bond. | 1-Phenylethylamine |

This table is based on established metabolic pathways for structurally similar N-substituted amides and formamides and represents a predictive outlook on the metabolism of this compound.

Applications in Advanced Chemical and Materials Science

Role as Synthetic Intermediates in Fine Chemical Synthesis

As an intermediate, N-(1-Phenylethyl)formamide serves as a valuable starting material in the multi-step synthesis of a wide array of fine chemicals. Its formamide (B127407) group and the attached chiral side chain provide reactive sites and stereochemical control, respectively, which are crucial for the construction of intricate molecular architectures.

This compound is a logical precursor for the synthesis of various specialized nitrogen-containing compounds, particularly heterocyclic structures that are prevalent in pharmaceuticals and agrochemicals. The formamide moiety can participate in cyclization reactions, providing the nitrogen atom for the newly formed ring system.

One of the significant potential applications of this compound is in the Bischler-Napieralski reaction , a well-established method for synthesizing 3,4-dihydroisoquinolines and their derivatives. In this reaction, a β-arylethylamide undergoes cyclization in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. While direct literature specifically detailing this compound in this reaction is sparse, its structure is analogous to the typical starting materials, suggesting its utility in producing chiral isoquinoline (B145761) derivatives. These structures form the core of many biologically active alkaloids.

Similarly, the Vilsmeier-Haack reaction offers another avenue for utilizing this compound as a precursor. This reaction is a powerful tool for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, generated from a substituted formamide and phosphoryl chloride, acts as the formylating agent. By employing this compound, it is conceivable to introduce a formyl group onto various aromatic substrates, leading to the synthesis of specialized aldehydes that can be further elaborated into more complex molecules.

The chiral nature of this compound makes it an attractive component in the asymmetric synthesis of complex molecular scaffolds. The (R)- or (S)-1-phenylethyl group can act as a chiral auxiliary , a temporary stereogenic unit that directs the stereochemical outcome of a reaction. This strategy is fundamental in producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where different enantiomers of a drug can have vastly different physiological effects.

Research on analogous compounds has demonstrated the effectiveness of the N-(1-phenylethyl) group in directing stereoselective reactions. For instance, the use of chiral 1-phenylethylamine (B125046) as a chiral auxiliary is well-documented in the synthesis of various natural products and medicinal substances. mdpi.com By incorporating this chiral moiety, this compound can potentially be used to control the stereochemistry of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions, thereby providing access to complex, enantiomerically enriched molecular scaffolds.

Contributions to Polymer and Coating Development

While the direct application of this compound in the development of common polymers and coatings is not extensively documented in publicly available research, its derivatives, particularly N-(1-phenylethyl)acrylamide, have shown significant promise in specialized material science applications.

Polymers derived from acrylamide (B121943) and its N-substituted derivatives, known as polyacrylamides, are a versatile class of materials with applications ranging from hydrogels to flocculants. The properties of these polymers can be tuned by modifying the substituent on the nitrogen atom. The incorporation of the bulky and chiral N-(1-phenylethyl) group into the polymer backbone can impart unique properties, such as altered solubility, thermal stability, and, most importantly, chirality.

While broad applications in industrial coatings and resins are not apparent from the available literature, the development of polymers based on N-(1-phenylethyl)acrylamide for high-performance applications, such as chiral separations, is an active area of research (see Section 7.4).

Research into Its Role as a Reagent in Organic Synthesis

Formamides, as a class of compounds, are known to serve as versatile reagents in organic synthesis, acting as a source of the formyl group (-CHO), a primary amine, or even a source of carbon monoxide under certain conditions. Research into the specific role of this compound as a reagent is an area of interest, particularly in the context of asymmetric synthesis.

The formamide group can be utilized in formylation reactions , where a formyl group is introduced into a molecule. While numerous formylating agents exist, the use of a chiral formamide like this compound could potentially lead to enantioselective formylation reactions, where the chiral environment provided by the reagent influences the stereochemical outcome of the reaction. However, specific and detailed research focusing on this compound as a chiral formylating agent is not widely reported.

The N-(1-phenylethyl)amine moiety, which can be obtained from the hydrolysis of this compound, is a widely used chiral resolving agent . mdpi.com This suggests a potential indirect role for this compound in asymmetric synthesis, where it could be used to generate the resolving agent in situ or serve as a protected form of the chiral amine.

Exploration in the Development of Chromatographic Materials

One of the most significant and well-documented applications of this compound derivatives is in the field of chromatography, specifically in the development of chiral stationary phases (CSPs) for the separation of enantiomers. Enantioselective chromatography is a critical analytical technique in the pharmaceutical, chemical, and biomedical fields for determining the enantiomeric purity of chiral compounds.

Recent research has focused on the synthesis and evaluation of immobilized poly-(S)-N-(1-phenylethyl)acrylamide as a chiral stationary phase. In these materials, the chiral N-(1-phenylethyl)acrylamide monomer is polymerized and then covalently bonded to a solid support, typically silica (B1680970) gel. The resulting CSP demonstrates excellent chiral recognition abilities for a wide range of racemic compounds.

The chiral recognition mechanism of these CSPs is attributed to the formation of transient diastereomeric complexes between the chiral polymer and the enantiomers of the analyte. The differences in the stability of these complexes lead to different retention times on the chromatographic column, allowing for their separation. The performance of these CSPs can be influenced by several factors, including the method of polymer immobilization ("grafting to" vs. "grafting from") and the presence of any residual silanol (B1196071) groups on the silica surface, which can be end-capped to improve peak shape.

The following table summarizes the types of chiral stationary phases prepared from (S)-N-(1-phenylethyl)acrylamide and their characteristics:

| CSP Type | Preparation Strategy | Key Feature | Chiral Recognition Ability |

| Brush Type | Monomeric selector attached to silica | Simple immobilization | Moderate |

| Polymer Type ("grafting from") | Monomer polymerization initiated from the silica surface | High polymer loading | Good |

| Polymer Type ("grafting to") | Pre-synthesized polymer attached to silica | Controlled polymer properties | Superior |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-(1-phenylethyl)formamide, often involving the Leuckart reaction or formylation of 1-phenylethylamine (B125046), provides a solid foundation. However, future research must prioritize the development of more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.

Key areas for exploration include:

Catalytic N-Formylation with C1 Sources: Advanced catalytic systems that utilize carbon dioxide (CO₂) as a renewable C1 source are a primary target. Research into homogeneous and heterogeneous catalysts for the N-formylation of 1-phenylethylamine using CO₂ and a suitable reducing agent like H₂ could provide a highly atom-economical and environmentally benign route.

Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative by using electricity to drive chemical transformations under ambient conditions. Future work could focus on developing electrocatalytic systems for the coupling of precursors like methanol (B129727) and ammonia (B1221849) derivatives, minimizing the need for harsh reagents and high temperatures.

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing field. Screening for or engineering enzymes (e.g., lipases, amidases) that can selectively catalyze the formylation of (R)- or (S)-1-phenylethylamine would offer a highly enantioselective and green synthetic pathway, operating under mild aqueous conditions.

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and reduced waste generation compared to traditional batch processes. This approach is particularly advantageous for optimizing reaction conditions and integrating purification steps seamlessly.

| Synthesis Strategy | Potential Advantages | Key Research Challenge |

| **Catalytic N-Formylation (CO₂) ** | Utilizes renewable feedstock, high atom economy. | Catalyst efficiency and stability under reaction conditions. |

| Electrochemical Synthesis | Mild conditions, avoids harsh reagents, uses electricity as a clean reagent. | Electrode material development, selectivity, and current efficiency. |

| Biocatalysis | High stereoselectivity, aqueous conditions, biodegradable catalysts. | Enzyme discovery and engineering, substrate scope, and operational stability. |

| Flow Chemistry | Enhanced safety and control, easy scalability, process intensification. | Reactor design, optimization of residence time and temperature, handling of solids. |

Deeper Mechanistic Understanding of Key Reactions

A thorough mechanistic understanding is crucial for optimizing existing reactions and designing new transformations involving this compound. While the general mechanism of reactions like the Leuckart synthesis is known, finer details remain to be elucidated.

Future research should focus on: